7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound with the empirical formula C13H9ClFNO3 . It is a bacteriostatic antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Synthesis Analysis
This compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Molecular Structure Analysis
The molecular weight of this compound is 281.67 . The SMILES string representation is OC(=O)C1=CN(C2CC2)c3cc(Cl)c(F)cc3C1=O
.
Chemical Reactions Analysis
Being a chlorinated aromatic carboxylic acid derivative, it has acidic properties and can react with bases to form corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .
Physical and Chemical Properties Analysis
This compound is a white to light yellow solid . It is soluble in some organic solvents such as ethanol and ether, but insoluble in water . The melting point is 242-245 °C .
Scientific Research Applications
Antimicrobial and Antibacterial Studies:
- This compound is utilized in the synthesis of fluoroquinolone-based 4-thiazolidinones, which have been screened for antifungal and antibacterial activities (Patel & Patel, 2010).
- The compound has been used in the synthesis of N-substituted regioisomers of besifloxacin, highlighting its role in creating variations of existing antibacterial agents (Xia, Chen, & Yu, 2013).
- It plays a crucial role in the study of quinolone antibiotics, especially in the synthesis of ciprofloxacin and norfloxacin (Kalkote et al., 1996).
Synthetic Chemistry and Compound Development
4. This compound is used in the synthesis of various quinolone derivatives, demonstrating its importance in developing novel antibacterial agents with diverse applications (Al-Hiari et al., 2011).
- It's instrumental in the synthesis of new heterocyclic products, such as hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, indicating its role in expanding the range of antibacterial compounds (Al-Hiari et al., 2011).
- The compound has been used to create a variety of quinolone derivatives, including those with antibacterial potency against strains like E. coli and S. aureus (Al-Hiari et al., 2007).
Chemical Structure and Reactivity Analysis
7. Its role in the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids and their derivatives, and their structure-activity relationships, highlights its significance in medicinal chemistry (Matsumoto et al., 1984).
- The compound is essential in the synthesis of novel quinolones and understanding their antibacterial activity, demonstrating its importance in the development of new drugs (Kumar et al., 2014).
Photostability and Photochemical Studies
9. Studies on the photochemistry of derivatives of this compound, such as ciprofloxacin, in aqueous solutions contribute to understanding the stability and behavior of these drugs under various conditions (Mella, Fasani, & Albini, 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolonic acid inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding site . This prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate and eventually die .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Like other quinolones, it is expected to be well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of bacterial DNA replication by fluoroquinolonic acid leads to the death of the bacteria . This makes it an effective bacteriostatic antibiotic against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
The action of fluoroquinolonic acid can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature . Moreover, the presence of divalent cations like Mg2+ and Ca2+ can interfere with its absorption in the gastrointestinal tract . Therefore, these factors should be considered when using fluoroquinolonic acid as an antibiotic .
Properties
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBBILFCVNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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